![molecular formula C14H13BrN2OS B5560965 5-(3-bromobenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5560965.png)
5-(3-bromobenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
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Description
Synthesis Analysis
The synthesis of compounds related to "5-(3-bromobenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one" often involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. For instance, 1,3,4-Thiadiazoles, thiazoles, and related compounds can be synthesized from bromobenzofuran moieties through reactions involving elemental analysis, spectral data, and chemical transformations (Abdelhamid, Fahmi, & Baaiu, 2016).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through various spectroscopic and analytical techniques, including NMR, MS, elemental analysis, and X-ray crystallography. For example, the structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was elucidated using these methods, demonstrating its complex molecular framework and confirming its identity through single-crystal X-ray structure determination (Mu et al., 2015).
Scientific Research Applications
Antimicrobial Applications
Compounds structurally related to "5-(3-bromobenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one" have been synthesized and evaluated for their antimicrobial activity. For instance, sulfur-containing pyrazole-pyridine hybrids were developed, and their antimicrobial activity was investigated against bacterial and fungal strains. Some of these compounds showed prominent activity against gram-negative E. coli and the fungus C. albicans, indicating the potential of such structures in antimicrobial research (Desai, Jadeja, & Khedkar, 2022).
Radical-Scavenging Activity
Highly brominated phenols derived from marine red algae, which share a common structural motif with the compound , have shown potent radical-scavenging activities. These compounds' structures and activities suggest the potential utility of brominated and sulfur-containing heterocycles in developing new antioxidants (Duan, Li, & Wang, 2007).
properties
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-11-5-3-4-10(8-11)9-12-13(18)16-14(19-12)17-6-1-2-7-17/h3-5,8-9H,1-2,6-7H2/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFYMPXJAKGHIU-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C(=CC3=CC(=CC=C3)Br)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=O)/C(=C/C3=CC(=CC=C3)Br)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromobenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one |
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